![molecular formula C15H14N4O B7836253 2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7836253.png)

2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

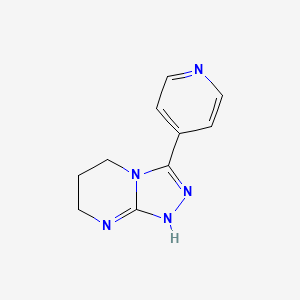

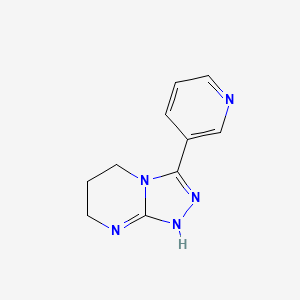

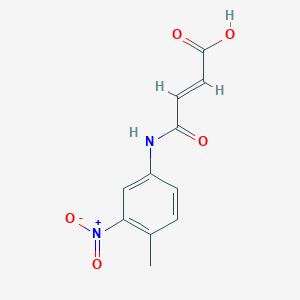

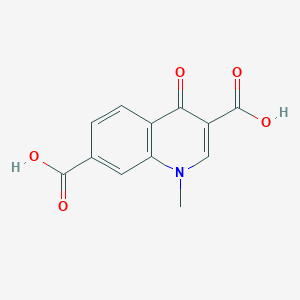

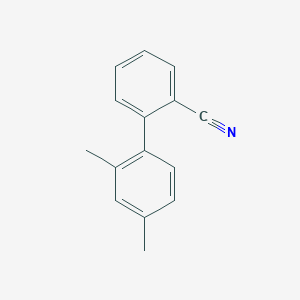

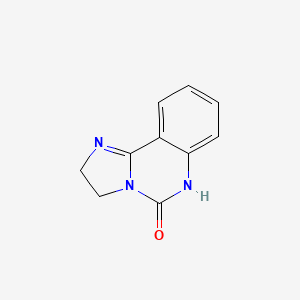

The compound “2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also includes an aniline group and a methoxyphenyl group .

Synthesis Analysis

While specific synthesis methods for this exact compound are not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution or condensation reactions .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring and the aniline group. These groups can participate in a variety of chemical reactions, including nucleophilic substitutions and condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .

Direcciones Futuras

The future research directions for this compound could be vast, given the wide range of potential applications for triazole derivatives. These could include further investigations into its potential biological activity, studies on its reactivity and chemical properties, or exploration of its potential uses in materials science .

Mecanismo De Acción

Target of Action

Similar arylamine derivatives have been used as hole transporting materials in perovskite solar cells . These compounds are known to interact with the perovskite layer in the solar cells, facilitating the transport of positive charges (holes) from the perovskite layer to the electrode .

Mode of Action

The mode of action of this compound involves its interaction with the perovskite layer in solar cells. The compound’s structure allows it to accept and transport positive charges (holes) efficiently . This hole extraction ability is crucial for the functioning of perovskite solar cells .

Biochemical Pathways

The compound’s interaction with the perovskite layer and its role in charge transport are key aspects of its function .

Pharmacokinetics

Its thermal stability, a crucial property for materials used in solar cells, is reported to be better than that of spiro-ometad, a commonly used hole transport material .

Result of Action

The use of 2-[5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline in perovskite solar cells results in efficient hole transport, contributing to the overall power conversion efficiency of the solar cells . The compound’s superior thermal stability also contributes to the longevity and performance of the solar cells .

Action Environment

The performance and stability of this compound can be influenced by environmental factors such as temperature and light exposure. For instance, the compound’s thermal stability is crucial for its performance in solar cells, which are often exposed to high temperatures . Additionally, the compound’s hole extraction ability is directly related to the amount of light the solar cell receives .

Propiedades

IUPAC Name |

2-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-20-11-8-6-10(7-9-11)14-17-15(19-18-14)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDSGFYWVCMSAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B7836224.png)

![2-[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7836249.png)

![2-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7836256.png)

![2-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7836260.png)

![4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7836272.png)